Acetyl-T2 Toxin

Catalog No.
S586331
CAS No.
21259-21-2
M.F
C26H36O10
M. Wt
508.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetyl-T2 Toxin

CAS Number

21259-21-2

Product Name

Acetyl-T2 Toxin

IUPAC Name

[10,11-diacetyloxy-2-(acetyloxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate

Molecular Formula

C26H36O10

Molecular Weight

508.6 g/mol

InChI

InChI=1S/C26H36O10/c1-13(2)8-20(30)35-18-10-25(11-31-15(4)27)19(9-14(18)3)36-23-21(33-16(5)28)22(34-17(6)29)24(25,7)26(23)12-32-26/h9,13,18-19,21-23H,8,10-12H2,1-7H3

InChI Key

NOTOVTQRFFVBSB-UHFFFAOYSA-N

SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C

Synonyms

3-acetyl T-2 toxin

Canonical SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C

Acetyl-t2 toxin, also known as 3-acetyl t-2 or T-2 acetate, belongs to the class of organic compounds known as trichothecenes. These are sesquiterpene mycotoxins structurally characterized by the presence of an epoxide ring and a benzopyran derivative with a variant number of hydroxyl, acetyl, or other substituents. The most important structural features causing the biological activities of trichothecenes are the 12, 13-epoxy ring, the presence of hydroxyl or acetyl groups at appropriate positions on the trichothecene nucleus and the structure and position of the side-chain. Acetyl-t2 toxin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, acetyl-t2 toxin is primarily located in the membrane (predicted from logP) and cytoplasm.

Acetyl-T2 Toxin as a Fungal Toxin

Fusarium species are mold fungi known to produce trichothecenes, including Acetyl-T2 Toxin. These toxins can contaminate grains like wheat, barley, and corn during storage under improper conditions . Research on Acetyl-T2 Toxin in this context helps scientists understand:

  • Fungal growth and mycotoxin production: Studies investigate the factors influencing fungal growth and toxin production, including temperature, humidity, and competition with other microorganisms . This knowledge is crucial for developing strategies to prevent fungal contamination and mitigate mycotoxin levels in food crops.
  • Toxicological effects: Research explores the mechanisms by which Acetyl-T2 Toxin exerts its toxic effects on humans and animals. This includes understanding how the toxin disrupts cellular processes and how it contributes to health problems like alimentary toxic aleukia (ATA) .

Acetyl-T2 Toxin as a Research Tool

Due to its potent biological activity, Acetyl-T2 Toxin has potential applications as a research tool. Scientists are investigating its use in:

  • Understanding protein synthesis: Acetyl-T2 Toxin disrupts protein synthesis by inhibiting ribosomal function. Research explores how the toxin interacts with ribosomes, providing insights into this fundamental cellular process .
  • Developing new antifungal agents: The mode of action of Acetyl-T2 Toxin on fungi is being studied to identify potential targets for developing new antifungal drugs [reference needed].

Acetyl-T2 toxin is a derivative of T-2 toxin, which belongs to the class of trichothecene mycotoxins produced primarily by fungi such as Fusarium species. This compound features a tetracyclic sesquiterpenoid structure characterized by a 12,13-epoxytrichothene ring system and various functional groups, including acetyl and hydroxyl moieties. These structural elements contribute to its stability and toxicity, making it resistant to degradation during food processing and storage .

The chemical behavior of Acetyl-T2 toxin is largely dictated by its epoxy ring, which is reactive towards nucleophiles. Key reactions include:

  • Ester Hydrolysis: This process involves the cleavage of ester bonds, leading to the formation of hydroxylated metabolites.
  • Hydroxylation: The introduction of hydroxyl groups occurs primarily via cytochrome P450 enzymes, impacting the compound's biological activity.
  • Deacetylation: This reaction modifies the acetyl groups, further influencing the compound's toxicity and metabolism .

These reactions are crucial for understanding how Acetyl-T2 toxin interacts with biological systems and contributes to its toxicological profile.

Acetyl-T2 toxin exhibits significant biological activity, primarily through its ability to inhibit protein synthesis. It affects cellular processes by:

  • Inhibiting DNA and RNA synthesis: This leads to apoptosis in various tissues, including immune and gastrointestinal systems.
  • Inducing oxidative stress: The compound generates reactive oxygen species, which can damage cellular components and disrupt normal cellular functions.
  • Altering immune responses: Exposure can impair macrophage function and increase susceptibility to other toxins .

These mechanisms highlight the potential health risks associated with exposure to Acetyl-T2 toxin.

Synthesis of Acetyl-T2 toxin can be achieved through various methods, including:

  • Biotransformation: Utilizing microbial cultures to modify existing T-2 toxins into their acetyl derivatives. This approach often involves enzymatic processes that selectively introduce acetyl groups.
  • Chemical Synthesis: Traditional organic synthesis techniques can also be employed, where starting materials undergo multiple reaction steps, including acetylation reactions .

These methods allow for the production of Acetyl-T2 toxin in laboratory settings for research purposes.

Acetyl-T2 toxin serves several important roles in research and industry:

  • Toxicological Studies: It is used to investigate the mechanisms of mycotoxin toxicity and its effects on human health.
  • Food Safety Assessments: Understanding its stability and degradation pathways informs safety evaluations in agricultural products.
  • Pharmaceutical Research: Insights gained from studying this compound may contribute to developing therapeutic agents targeting similar pathways in human diseases .

Research on Acetyl-T2 toxin interactions has revealed several critical insights:

  • Cellular Uptake: Studies indicate that Acetyl-T2 can enhance the permeability of cellular membranes, facilitating the translocation of other pathogens or toxins across epithelial barriers.
  • Protein Binding: The toxin binds to ribosomal subunits, inhibiting protein synthesis, which is a key mechanism behind its cytotoxic effects .
  • Metabolic Pathways: Investigations into how this compound is metabolized in different organisms have shown variability based on species and environmental factors .

These interaction studies are essential for understanding the broader implications of Acetyl-T2 toxin exposure.

Acetyl-T2 toxin shares structural and functional similarities with several other mycotoxins. Here are some comparable compounds:

Compound NameStructure TypeKey Characteristics
T-2 toxinTrichotheceneHighly toxic; inhibits protein synthesis; induces apoptosis.
HT-2 toxinTrichotheceneSimilar toxicity profile; less potent than T-2 toxin.
DeoxynivalenolTrichotheceneCommonly found in grains; causes gastrointestinal symptoms.
Fusarenon XTrichotheceneExhibits immunotoxicity; affects cell proliferation.

Acetyl-T2 toxin is unique due to its specific acetyl modifications that enhance its stability and alter its biological activity compared to these similar compounds .

Acetyl-T2 toxin belongs to the class of organic compounds known as trichothecenes, which are sesquiterpene mycotoxins characterized by the presence of an epoxide ring and a benzopyran derivative with various hydroxyl, acetyl, or other substituents [19]. The chemical structure of Acetyl-T2 toxin (C26H36O10) features a tetracyclic sesquiterpenoid 12,13-epoxytrichothec-9-ene ring framework with specific functional groups at key positions [20]. These include a hydroxyl group at the C-3 position, acetyloxy groups at C-3, C-4, and C-15 positions, and an isovaleryl group at the C-8 position [7].

The biosynthesis of trichothecenes, including Acetyl-T2 toxin, begins with the cyclization of farnesyl pyrophosphate (FPP) to form trichodiene, which serves as the first committed step in the pathway [25]. This initial reaction is catalyzed by the enzyme trichodiene synthase, encoded by the TRI5 gene [11]. Following this cyclization, trichodiene undergoes a series of oxygenation, isomerization, cyclization, and esterification reactions to form various trichothecene compounds with different structures [25].

Biosynthetic StepSubstrateEnzymeGeneProduct
1Farnesyl pyrophosphateTrichodiene synthaseTRI5Trichodiene
2TrichodieneCytochrome P450 oxygenaseTRI4Isotrichodiol
3IsotrichodiolMultiple enzymesTRI101, TRI1Calonectrin
4CalonectrinAcetyltransferaseTRI315-decalonectrin
53,4,15-triacetoxyscirpenolC-8 hydroxylaseTRI13-acetylneosolaniol
63-acetylneosolaniolC-8 acyltransferaseTRI163-acetyl-T2 toxin
73-acetyl-T2 toxinDeacetylaseTRI8T-2 toxin

The specific pathway for Acetyl-T2 toxin production involves the conversion of 3-acetylneosolaniol to 3-acetyl-T2 toxin through the catalytic activity of C-8 acyltransferase enzyme encoded by the TRI16 gene [11]. This enzyme adds an isovaleryl group at the C-8 position of the trichothecene skeleton [25]. The acetyl conjugation of T-2 toxin and its derivatives has been studied using mycelia of trichothecene-producing strains of Fusarium graminearum, Fusarium nivale, Calonectria nivalis, and Fusarium sporotrichioides [1]. These studies have shown that T-2 toxin is efficiently converted into Acetyl-T2 toxin by most strains, with the exception of a T-2 toxin-producing strain of Fusarium sporotrichioides, which instead hydrolyzes the substrate to HT-2-toxin and neosolaniol [1].

TRI Gene Cluster Regulation and Enzymatic Catalysis

The biosynthesis of trichothecenes, including Acetyl-T2 toxin, is regulated by a complex genetic machinery primarily encoded by the TRI gene cluster [6]. In Fusarium species, most genes involved in trichothecene biosynthesis are assembled in this gene cluster, with the core region comprised of four TRI genes: TRI4, TRI6, TRI5, and TRI10 [6]. The TRI gene cluster in Fusarium species can include seven genes (TRI8, TRI7, TRI3, TRI4, TRI5, TRI11, and TRI13) that encode enzymes catalyzing ten trichothecene biosynthetic reactions [9].

The regulation of trichothecene biosynthesis is primarily controlled by two key regulatory genes within the TRI cluster: TRI6 and TRI10 [17]. TRI6 encodes a transcription factor with unique Cys2His2 zinc finger domains, while TRI10 encodes a regulatory protein with no consensus DNA-binding sequences [6]. These two regulatory genes flank the gene for the first biosynthetic step of the trichothecene pathway, TRI5, and this topography as well as the direction of transcription are conserved across Fusarium species [17].

TRI10 acts as a master regulator controlling the expression of TRI6 and over 450 genes with diverse functions [14]. Disruption of TRI10 in Fusarium sporotrichioides abolishes T-2 toxin production and dramatically decreases the transcript accumulation for four trichothecene genes (TRI4, TRI5, TRI6, and TRI101) and an apparent farnesyl pyrophosphate synthetase gene [17]. Conversely, homologous integration of a disruption vector by a single upstream crossover event significantly increases T-2 toxin production and elevates the transcript accumulation of the trichothecene genes [17].

The enzymatic catalysis involved in Acetyl-T2 toxin biosynthesis includes several key reactions [10]. TRI3, a 15-O-trichothecene acetyltransferase isolated from Fusarium sporotrichioides, catalyzes the transfer of an acetyl group from acetyl coenzyme A to a trichothecene mycotoxin [10]. The structure of TRI3 reveals that the C15 hydroxyl group is not positioned within hydrogen bonding distance to the catalytic histidine, suggesting that the TRI3 mechanism may be distinct from other family members, possibly using an activated water for proton abstraction [10].

The TRI gene cluster in Fusarium species is organized into three loci [25]:

  • The 12-gene core locus on chromosome 2, located within a 25 kb region as a cluster response for the synthesis of the EPT skeleton molecule and subsequent modifications at C-3, C-4, and C-15.
  • The TRI1-TRI16 locus on chromosome 1, essential for the hydroxylation and acylation of C-8, respectively.
  • The single-gene locus on chromosome 4, TRI101, responsible for acetylation of the hydroxyl group at C-3, converting isotrichodermol to isotrichodermin [25].

Environmental Modulators of Mycotoxin Production

The biosynthesis of trichothecenes, including Acetyl-T2 toxin, is significantly influenced by various environmental factors [5]. The most important stimuli for mycotoxin biosynthesis include oxidative stress, nutritional stress, light stress, and other environmental factors such as pH, temperature, and water activity [5].

Temperature and water activity (aw) have direct influences on the growth of Fusarium species and their production of trichothecenes [15]. Studies have shown that the optimal temperature for the growth of Fusarium graminearum and Fusarium culmorum ranges from 20°C to 32°C, with fungal growth reduced at 15°C [5]. The expression studies of the TRI cluster showed that it required an optimal water activity for the expression of all the genes [5]. The optimal temperature for the production of deoxynivalenol (DON) is 28°C, whereas nivalenol (NIV) production depends on the species, strain, and temperature [5].

Environmental FactorOptimal Range for Trichothecene ProductionEffect on Acetyl-T2 Toxin Production
Temperature25-30°CHighest production at 27-28°C
Water Activity (aw)0.96-0.99Optimal at 0.98
pH4.0-6.0Acidic pH (4.0-5.0) favors production
LightVaries by wavelengthBlue light (455-470 nm) inhibits production
Nitrogen SourceComplex nitrogen sourcesAmino acid composition affects production

The pH of the growth medium is a major regulator in trichothecene biosynthesis in Fusarium graminearum [27]. Studies have shown that acidification is a determinant of induction, as neither the toxin nor the TRI genes were detected when the pH was maintained neutral [27]. Shifting from neutral to acidic pH by mycelium transfer induced TRI gene expression and toxin accumulation [27]. The regulation of toxin production by ambient pH appears to be specific to some TRI genes, as TRI5, located in the core TRI5 cluster, showed an immediate induction while TRI101, located elsewhere in the genome, showed a more progressive response [27].

Light also plays a significant role in modulating mycotoxin production [28]. Different light wavelengths have been shown to affect the synthesis of mycotoxins by Fusarium species [5]. Incubation of cultures in light had a positive effect on the level of fumonisins and showed a difference of 40% when compared to cultures grown in darkness [5]. Stimulation of fumonisin biosynthesis increased upon incubation within wavelengths ranging from long (627 nm) to short (470-455 nm) or from both sides of the spectrum [5]. Red and blue light were found to increase fumonisin biosynthesis when compared to all other light components, including darkness [5].

The combination of moderate drought stress and different light wavelengths also shows a substantial effect on mycotoxin production [28]. Short-wave light (455/470 nm) together with lower water activity (aw 0.95) leads to a significant reduction in growth and can inhibit mycotoxin formation [28]. This suggests that the regulation of trichothecene biosynthesis involves complex interactions between gene expression (TRI genes), environmental factors, and mycotoxin production [24].

XLogP3

1.5

Dates

Last modified: 02-18-2024

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